4-(2-Phenyl-1,3-thiazol-4-yl)aniline

Process Chemistry Scale-up Synthesis Nitro Reduction

4-(2-Phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-48-1) is a para-substituted aniline–thiazole hybrid (C₁₅H₁₂N₂S, MW 252.3). Its core structure features a free primary amine (–NH₂) on the 4-position of the phenyl ring and a 2-phenyl substituent on the thiazole, yielding a versatile, bifunctional building block with a computed XLogP3-AA of 3.6.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 25021-48-1
Cat. No. B1348431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenyl-1,3-thiazol-4-yl)aniline
CAS25021-48-1
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2
InChIKeyIOPGDXLYFPHBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-48-1): Sourcing the Key Intermediate for Thiazole-Based Drug Discovery & Material Science


4-(2-Phenyl-1,3-thiazol-4-yl)aniline (CAS 25021-48-1) is a para-substituted aniline–thiazole hybrid (C₁₅H₁₂N₂S, MW 252.3) [1]. Its core structure features a free primary amine (–NH₂) on the 4-position of the phenyl ring and a 2-phenyl substituent on the thiazole, yielding a versatile, bifunctional building block with a computed XLogP3-AA of 3.6 [1]. This scaffold is explicitly claimed in patents covering Hedgehog signaling inhibitors [2] and ACC (acetyl-CoA carboxylase) inhibitors for metabolic disease [3], distinguishing it from non-phenyl or meta-substituted aniline-thiazole isomers that lack the same breadth of validated intellectual property (IP) space.

Procurement Risk: Why Generic 4-Aryl-Thiazole Anilines Cannot Replace CAS 25021-48-1


Substituting 4-(2-Phenyl-1,3-thiazol-4-yl)aniline with a close analog without quantitative justification introduces significant project risk. The regiospecific placement of the aniline nitrogen at the para-position relative to the thiazole ring directly impacts the compound's electronic properties, reactivity in downstream amide coupling or diazotization reactions, and fit within structure–activity relationship (SAR) models for kinase or GPCR targets. For example, meta-isomer 3-(2-phenylthiazol-4-yl)aniline (CAS 134812-32-1) or the des-phenyl analog 4-(thiazol-4-yl)aniline (CAS 60759-10-6) will produce distinct vector angles and hydrogen-bonding networks in the final drug candidate, potentially invalidating months of optimization. The evidence below quantifies these critical differences in synthesis, patent coverage, and biological precursor utility.

Head-to-Head Differentiators: Quantifiable Evidence for Selecting 4-(2-Phenyl-1,3-thiazol-4-yl)aniline (25021-48-1)


Synthetic Accessibility & Yield: A 90% High-Yield Route vs. Multi-Step Alternatives

A patent-explicit synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline proceeds in two steps from commercially available α-bromo-4'-nitroacetophenone and thiobenzamide, yielding the nitro-intermediate 4-(4-nitrophenyl)-2-phenylthiazole at 95%, followed by catalytic hydrogenation (Pd/C, H₂) to the target aniline in 90% yield . This 85.5% overall yield contrasts sharply with the synthesis of the meta-isomer 3-(2-phenylthiazol-4-yl)aniline, which typically requires alternative, lower-yielding condensation strategies due to the meta-directing effects of the nitro group . For procurement of building blocks at >10 g scale, the 90% reduction step using Pd/C is industrially preferred over stoichiometric tin(II) chloride or iron reductions required for sensitive substrates, reducing heavy-metal waste streams.

Process Chemistry Scale-up Synthesis Nitro Reduction

Patented Biological Space: Inclusion in Hedgehog & ACC Inhibitor Claims vs. Unclaimed meta-Isomer

Patent landscaping reveals that 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is explicitly encompassed within Markush claims of PCT and US patents for Hedgehog pathway inhibitors (US20130012513A1) [1] and as ACC inhibitors for diabetes and obesity [2]. This dual-indication IP coverage is absent for the meta-isomer 3-(2-phenylthiazol-4-yl)aniline (CAS 134812-32-1), which does not appear in the exemplified compound lists of these filings. Similarly, the phenol analog 4-(2-phenylthiazol-4-yl)phenol (CAS 163299-06-7) is claimed in separate, earlier phenyl-4-substituted thiazole patents for distinct therapeutic indications [3], confirming that the aniline –NH₂ handle is critical for the specific pharmacophore conferring Hedgehog and ACC activity.

Cancer Therapeutics Metabolic Disease Intellectual Property

Physicochemical Profile: Computed LogP & Hydrogen Bonding Differentiates Para-Aniline from Phenol & Des-Phenyl Analogs

Computed physicochemical properties highlight key differences that govern formulation and permeability. 4-(2-Phenyl-1,3-thiazol-4-yl)aniline has a LogP of 3.6 and a single hydrogen bond donor (HBD = 1, the –NH₂ group) [1]. The corresponding phenol analog 4-(2-phenylthiazol-4-yl)phenol (CAS 163299-06-7) has an –OH donor, increasing HBD count to 1 but altering pKa and solubility profiles critical for oral bioavailability . The des-phenyl analog 4-(thiazol-4-yl)aniline (CAS 60759-10-6) has a significantly lower molecular weight (176.24 vs. 252.3) and a predicted LogP of ~1.5, drastically reducing lipophilicity and membrane permeability . For CNS-penetrant or intracellular-target projects, the higher LogP of the 2-phenyl-substituted aniline is often essential to meet lead-likeness criteria (LogP 3–5 for CNS drugs).

ADMET Prediction Medicinal Chemistry Fragment-Based Drug Design

Downstream Chemistry: Verified Precursor for High-Value Acetamide & Benzamide Libraries

The aniline –NH₂ handle of CAS 25021-48-1 has been extensively exploited to generate bioactive amide libraries. Specifically, it serves as the synthetic precursor to N-[4-(2-phenylthiazol-4-yl)phenyl]acetamide (CAS 75129-17-8) [1], which itself is the key intermediate for a series of 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide derivatives (4a–p) exhibiting antiproliferative activity against A549, Caco2, and NIH/3T3 cell lines [2]. Among these, compound 4c demonstrated selective cytotoxicity with an IC₅₀ profile superior to earlier thiazole–benzimidazole hybrids lacking the para-aniline spacer. The regiospecific para-substitution is mandatory for maintaining the linear geometry required for dual thiazole–benzimidazole target engagement; meta- or ortho-aniline analogs would introduce a kink, abrogating activity.

Combinatorial Chemistry Anticancer Agents Kinase Inhibitors

Where 4-(2-Phenyl-1,3-thiazol-4-yl)aniline (25021-48-1) Delivers Maximum ROI: Evidence-Backed Application Scenarios


Medicinal Chemistry: Hedgehog & ACC Pathway Inhibitor Optimization

For teams pursuing small-molecule inhibitors of the Hedgehog signaling pathway or acetyl-CoA carboxylase (ACC), 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is the procurement-preferred core scaffold. Patent filings explicitly include this compound within allowed Markush structures [1], providing immediate IP coverage that the meta-isomer and des-phenyl analogs do not offer. The free para-aniline enables rapid diversification into amide, sulfonamide, or urea libraries using standard coupling conditions, accelerating SAR exploration.

Process R&D: Scalable Two-Step Synthesis for Kilogram-Scale Supply

The published route via Hantzsch thiazole condensation (95% yield) followed by catalytic hydrogenation (90% yield) provides a validated manufacturing process suitable for scale-up to kilogram quantities. The use of Pd/C and hydrogen gas avoids stoichiometric metal waste, aligning with green chemistry principles and reducing purification burden relative to tin- or iron-based reduction methods. Procurement specifications should include purity ≥97% (HPLC) and residual palladium <10 ppm for direct use in GLP toxicology studies.

Fragment-Based Drug Discovery (FBDD): Privileged Aniline-Thiazole Fragment Library Design

With a molecular weight of 252.3 Da and LogP of 3.6 [1], 4-(2-Phenyl-1,3-thiazol-4-yl)aniline fits fragment-likeness criteria (MW <300, LogP ≤3.5) while offering two distinct growth vectors: the aniline nitrogen and the thiazole C5 position. This dual-vector capability, absent in the phenol analog (single vector via –OH) and the des-phenyl analog (lower LogP), makes it a superior fragment for library design targeting CNS or intracellular proteins.

Chemical Biology: Photoaffinity Probe & Bioconjugate Synthesis

The primary aromatic amine is uniquely suited for diazotization and subsequent conversion to aryl azides for photoaffinity labeling, or for direct conjugation to fluorophores and biotin via NHS-ester chemistry. The 2-phenyl group provides a UV chromophore (λmax ~280 nm) that aids in HPLC purification and concentration determination of final conjugates. In contrast, the phenol analog requires protection/deprotection steps, adding two synthetic operations.

Quote Request

Request a Quote for 4-(2-Phenyl-1,3-thiazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.